molecular formula C3H8BF3O B6289063 Boron trifluoride, n-propanol reagent 15 CAS No. 762-48-1

Boron trifluoride, n-propanol reagent 15

Cat. No.: B6289063
CAS No.: 762-48-1
M. Wt: 127.90 g/mol
InChI Key: RQPQOULISUUGNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boron trifluoride, n-propanol reagent 15 is primarily used as a Lewis acid catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the formation of new bonds.

Mode of Action

As a Lewis acid, this compound can accept a pair of electrons from a Lewis base (the reactant molecule). This interaction leads to the formation of a complex, which subsequently undergoes a reaction to form the desired product . The exact nature of this interaction and the resulting changes depend on the specific reaction being catalyzed.

Biochemical Pathways

This compound is commonly used in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds . The downstream effects of this reaction can be quite diverse, depending on the specific reactants used.

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions. By acting as a Lewis acid, it enables the formation of new bonds in reactant molecules, leading to the creation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and air . Therefore, it is typically stored under inert gas and in a cool, dark place . Furthermore, its reactivity can be affected by the presence of other chemicals, the temperature, and the pH of the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boron trifluoride, n-propanol reagent 15 is typically prepared by reacting boron trifluoride with n-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:

BF3+CH3CH2CH2OHBF3CH3CH2CH2OHBF_3 + CH_3CH_2CH_2OH \rightarrow BF_3 \cdot CH_3CH_2CH_2OH BF3​+CH3​CH2​CH2​OH→BF3​⋅CH3​CH2​CH2​OH

The reaction is usually conducted at room temperature, and the product is obtained as a clear, colorless liquid .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar reaction conditions. The process involves the careful handling of boron trifluoride gas and n-propanol to ensure safety and efficiency. The product is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Boron trifluoride, n-propanol reagent 15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in polymerization reactions, it helps form high-molecular-weight polymers, while in alkylation reactions, it facilitates the formation of alkylated products .

Comparison with Similar Compounds

Similar Compounds

  • Boron trifluoride-methanol complex
  • Boron trifluoride-diethyl etherate
  • Boron trifluoride-tetrahydrofuran complex

Uniqueness

Boron trifluoride, n-propanol reagent 15 is unique due to its specific complexation with n-propanol, which imparts distinct reactivity and stability compared to other boron trifluoride complexes. Its ability to act as a catalyst in various organic reactions makes it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

propan-1-ol;trifluoroborane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O.BF3/c1-2-3-4;2-1(3)4/h4H,2-3H2,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPQOULISUUGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-48-1
Record name Boron Trifluoride - Propanol Reagent (10-20%) [for Esterification] (1ml*10)
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